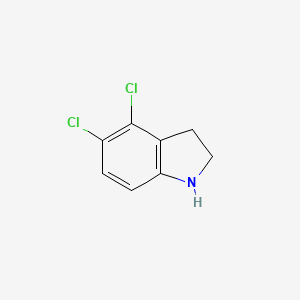

4,5-dichloro-2,3-dihydro-1H-indole

Description

Structure

3D Structure

Properties

IUPAC Name |

4,5-dichloro-2,3-dihydro-1H-indole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7Cl2N/c9-6-1-2-7-5(8(6)10)3-4-11-7/h1-2,11H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KOKCBQMIPIZDIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2=C1C(=C(C=C2)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.05 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

162100-51-8 | |

| Record name | 4,5-dichloro-2,3-dihydro-1Ð?-indole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Elucidation of Reaction Mechanisms and Chemical Reactivity of 4,5 Dichloro 2,3 Dihydro 1h Indole

Electrophilic Aromatic Substitution on the Dihydroindole Nucleus

The benzene (B151609) ring of the dihydroindole system is susceptible to electrophilic attack, a characteristic feature of aromatic compounds. The rate and orientation of this substitution are dictated by the directing effects of the substituents already present on the ring.

The regioselectivity of electrophilic aromatic substitution on the 4,5-dichloro-2,3-dihydro-1H-indole nucleus is determined by the combined electronic effects of the fused dihydro-pyrrolidine ring and the two chlorine atoms. The available positions for substitution are C-6 and C-7.

Directing Effects:

Fused Dihydro-pyrrolidine Ring: The saturated heterocyclic ring fused to the benzene ring acts as an alkyl substituent. The secondary amine nitrogen, by virtue of its lone pair, is a powerful activating group and directs electrophiles to the ortho (C-7) and para (C-5) positions. However, under the acidic conditions often used for electrophilic substitution, the nitrogen can be protonated, transforming it into a deactivating, meta-directing ammonium (B1175870) group. More accurately, the aniline-like system as a whole is activating.

Chlorine Atoms: Halogens are deactivating groups due to their inductive electron-withdrawing effect, yet they are ortho and para directors because of their ability to donate a lone pair of electrons through resonance, stabilizing the arenium ion intermediate. The chlorine at C-4 directs to its ortho positions (C-3, which is saturated, and C-5, which is already substituted) and its para position (C-7). The chlorine at C-5 directs to its ortho positions (C-4, substituted, and C-6) and its para position (C-2, saturated).

The 2,3-dihydroindole (indoline) system exhibits significantly different reactivity in electrophilic aromatic substitution compared to its aromatic counterpart, indole (B1671886). The benzene ring of a dihydroindole is generally more reactive towards electrophiles than the benzene ring of an indole. researchgate.net

This difference arises from the electronic nature of the heterocyclic ring. In indole, the nitrogen atom's lone pair is delocalized across the entire 10-π electron aromatic system, contributing to the aromaticity of both the pyrrole (B145914) and benzene rings. This delocalization reduces the electron-donating ability of the nitrogen towards the benzene portion for electrophilic substitution. In contrast, in 2,3-dihydro-1H-indole, the nitrogen atom's lone pair is not part of an aromatic system and is localized, behaving more like a typical aniline (B41778) nitrogen. This results in a stronger electron-donating effect on the attached benzene ring, making it more activated and thus more reactive in electrophilic substitutions like Friedel-Crafts alkylation. researchgate.netthieme-connect.com

| Feature | This compound | Aromatic Indole |

| Nitrogen Lone Pair | Localized (aniline-like) | Delocalized in 10-π aromatic system |

| Benzene Ring Activation | Strongly activated by amine group | Moderately activated (effect reduced by delocalization) |

| Reactivity in EAS | Higher reactivity on the benzene ring | Lower reactivity on the benzene ring (C-3 is preferred site) |

Nucleophilic Substitution Reactions Involving Halogen Atoms

The displacement of the chlorine atoms from the aromatic ring of this compound via nucleophilic substitution is a challenging transformation that is highly dependent on the reaction conditions and the electronic nature of the substrate.

Direct nucleophilic displacement of the chlorine atoms on the benzene ring of this compound is generally not a facile process. Such reactions typically proceed via a nucleophilic aromatic substitution (SNAr) mechanism, which requires the aromatic ring to be "activated" by the presence of strong electron-withdrawing groups (EWGs), such as nitro (-NO₂) or cyano (-CN) groups, positioned ortho or para to the leaving group (in this case, chlorine). mdpi.comresearchgate.net

The dihydroindole ring system is inherently electron-rich due to the aniline-like nitrogen atom. The chlorine atoms themselves are not sufficiently electron-withdrawing to activate the ring for SNAr reactions with common nucleophiles under standard conditions. Therefore, displacing these chlorine atoms would necessitate harsh reaction conditions (high temperatures and pressures) or the use of specialized catalyst systems, and yields may be low.

While direct SNAr on this compound is difficult, examining related indole systems provides insight into the requirements for such reactions. For SNAr to occur on a chloroindole, the presence of an electron-withdrawing group is crucial. For example, N-protected 2-chloroindole-3-carboxaldehyde can undergo SNAr with various nucleophiles because the electron-withdrawing aldehyde group at the 3-position activates the chlorine at the 2-position for displacement. chemrxiv.org

Furthermore, the electrophilicity of the reaction partner is key. Superelectrophilic reagents like 7-chloro-4,6-dinitrobenzofuroxan (DNBF-Cl) are capable of reacting with even weakly nucleophilic indoles in a process that has SNAr character. researchgate.net These examples underscore the principle that for nucleophilic substitution to occur on the halogenated aromatic ring of an indole-type structure, significant electronic activation is a prerequisite.

Rearrangement Reactions and Pericyclic Processes

The indoline (B122111) skeleton and its derivatives can participate in rearrangement and pericyclic reactions to construct more complex polycyclic structures. wiley-vch.degoogle.com These reactions often involve the generation of reactive intermediates or the strategic placement of functional groups that can undergo concerted electronic reorganization.

Rearrangement Reactions: While no specific rearrangement reactions starting directly from this compound are prominently documented, the inherent aniline-like structure suggests potential for rearrangements under specific conditions. For example, the Bamberger rearrangement converts N-phenylhydroxylamines to aminophenols in the presence of strong acid. wiley-vch.de An N-acylated and oxidized derivative of the indoline might undergo analogous transformations.

A more relevant transformation is the Claisen rearrangement. A dearomative Meerwein–Eschenmoser–Claisen rearrangement of 3-indolyl alcohols has been reported to provide efficient access to 2-substituted and 2,2-disubstituted indolines. acs.org This ualberta.caualberta.ca-sigmatropic rearrangement proceeds with high yield and fidelity in chirality transfer, demonstrating a powerful method for building stereochemically rich indoline frameworks. acs.org Similarly, a double Claisen rearrangement of a bis-allyl ether of 2,5-dichloro-1,4-hydroquinone has been used as a key step in the synthesis of pyrrolo[2,3-f]indole-4,8-diones. researchgate.net

Pericyclic Processes: Pericyclic reactions, such as cycloadditions and electrocyclizations, involve a cyclic transition state and are governed by orbital symmetry rules. msu.edu The indole nucleus itself can act as a dienophile in Diels-Alder reactions. For instance, the indole 2,3-double bond can participate in [4+2] cycloadditions under high pressure with zinc chloride catalysis. acs.org

The Bartoli indole synthesis, a method to create substituted indoles, proceeds through a key ualberta.caualberta.ca-sigmatropic rearrangement, which is a type of pericyclic reaction. nih.gov This reaction involves the addition of a vinyl Grignard reagent to a nitroarene. Although this is a synthesis of the indole core rather than a reaction of it, it underscores the accessibility of pericyclic pathways in indole chemistry. Intramolecular Diels-Alder (IMDA) reactions are also a powerful tool for constructing polycyclic indole-containing systems. thieme-connect.dethieme-connect.de An appropriately substituted this compound, for example one bearing a diene-containing side chain on the nitrogen, could be a precursor for an IMDA reaction to build a fused ring system.

Advanced Derivatization Strategies and Synthesis of Analogues of 4,5 Dichloro 2,3 Dihydro 1h Indole

N-Functionalization of the Dihydroindole Nitrogen Atom

The secondary amine within the 2,3-dihydro-1H-indole core is a prime site for chemical modification. Its nucleophilicity allows for a range of functionalization reactions, including the introduction of alkyl, acyl, and sulfonyl groups. These transformations are not only key for building molecular complexity but also serve as a common strategy for installing protecting groups or directing groups for subsequent reactions. ekb.eg

N-alkylation and N-acylation are fundamental methods for derivatizing the indole (B1671886) nitrogen. These reactions introduce carbon-based substituents, significantly altering the steric and electronic properties of the molecule.

N-Alkylation typically involves the reaction of the dihydroindole with an alkyl halide in the presence of a base. The choice of base and solvent system is critical for reaction efficiency. Common conditions include the use of strong bases like sodium hydride (NaH) in an aprotic solvent such as tetrahydrofuran (B95107) (THF), or milder bases like potassium carbonate (K2CO3) in acetonitrile. ekb.eg For instance, N-alkylation of indole-3-carboxaldehyde (B46971) has been successfully achieved with various alkenyl bromides using a 3-5 molar excess of K2CO3 in refluxing acetonitrile. ekb.eg Manganese-based catalysts have also been employed for the N-alkylation of indolines using alcohols as the alkylating agents, demonstrating a more atom-economical approach. organic-chemistry.org

N-Acylation introduces an acyl group, converting the secondary amine to an amide. This is generally accomplished using acylating agents like acid chlorides or anhydrides. These reactions effectively reduce the nucleophilicity and basicity of the nitrogen atom. Iron-doped single-walled carbon nanotubes have been shown to be an efficient heterogeneous catalyst for the acylation of various amines with acid chlorides or anhydrides under solvent-free conditions, yielding excellent results. researchgate.net

Table 1: Representative Conditions for N-Functionalization of Indole/Indoline (B122111) Systems

| Reaction Type | Reagents & Catalysts | Solvent | Conditions | Reference |

|---|---|---|---|---|

| N-Alkylation | Alkenyl Bromide, K₂CO₃ | Acetonitrile | Reflux, 24-29 h | ekb.eg |

| N-Alkylation | Benzyl Halides, TEBAC, NaOH (50%) | Dichloromethane (B109758) | Room Temp | ekb.eg |

| N-Arylation | Aryl Halides, Pd₂(dba)₃, Bulky Phosphine Ligand | Toluene | - | organic-chemistry.org |

| N-Acylation | Acid Chlorides/Anhydrides, Fe/SWCNTs | Solvent-free | - | researchgate.net |

Note: TEBAC stands for triethylbenzylammonium chloride. This table presents general conditions reported for related indole and indoline compounds, which are applicable to the 4,5-dichloro-2,3-dihydro-1H-indole core.

Beyond simple acylation, the dihydroindole nitrogen can undergo amidation with different reagents and sulfonation to form sulfonamides.

Amidation strategies can be more complex, involving coupling reactions with carboxylic acids or the use of specific aminating agents. These methods expand the range of functionalities that can be attached to the nitrogen atom.

N-Sulfonation is a widely used strategy, particularly for protecting the indole nitrogen. ekb.eg The resulting sulfonamide is stable under many reaction conditions but can be removed when desired. The reaction is typically performed by treating the dihydroindole with a sulfonyl chloride in the presence of a base. The removal of the sulfonyl group, such as a tosyl or mesyl group, can be achieved via hydrolysis, often requiring harsh conditions like potassium hydroxide (B78521) in methanol. ekb.eg The compound 2,3-Dihydro-1H-indole-5-sulfonic acid amide is an example of a related structure featuring a sulfonamide group, highlighting the feasibility of such modifications on the dihydroindole scaffold. biosynth.com

C-Functionalization of the Dihydroindole Ring System

Functionalization of the carbon framework, particularly the aromatic benzene (B151609) ring, is essential for creating analogues with diverse substitution patterns. The two chlorine atoms at the C4 and C5 positions not only influence the reactivity of the ring but also serve as synthetic handles for cross-coupling reactions.

Direct C-H functionalization has emerged as a powerful, atom-economical tool for modifying aromatic and heterocyclic systems. nih.gov For indole derivatives, these reactions allow for the introduction of aryl, alkyl, or other groups without the need for pre-functionalized substrates. The regioselectivity of these reactions is often controlled by a directing group, which is typically installed on the indole nitrogen. nih.govacs.org

Transition-metal catalysts, predominantly palladium and rhodium, are central to C-H activation. nih.govhbni.ac.in For example, a removable pivaloyl directing group at the C3 position of an indole has been used to achieve regioselective C4-arylation using a palladium catalyst. nih.gov Similarly, different directing groups have been designed to selectively functionalize the C4, C5, and other positions of the indole ring. nih.gov The electronic properties of the this compound substrate, with its electron-withdrawing chloro groups, would be expected to significantly influence the regiochemical outcome of such C-H functionalization reactions. Palladium-catalyzed C3-acetoxylation of indoles represents another regioselective C-H functionalization, achieved with an oxidant like PhI(OAc)₂. researchgate.net

Table 2: Examples of Catalytic Systems for Regioselective C-H Functionalization of Indoles

| Catalyst System | Directing Group | Position Functionalized | Reaction Type | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂, Ag₂O | Pivaloyl (at C3) | C4 | Arylation | nih.gov |

| CuTc, dtpby | Pivaloyl (at C3) | C5 | Arylation | nih.gov |

| Pd(OAc)₂ | TfNH- | C4 | Olefination | nih.gov |

| Pd(OAc)₂ | None | C3 | Acetoxylation | researchgate.net |

| Rh(III) complexes | Various | Ortho-position | Annulation, Alkenylation | hbni.ac.in |

Note: This table illustrates general strategies developed for the indole core; their application to this compound would require specific optimization.

The chlorine atoms at the C4 and C5 positions of this compound are ideal handles for transition metal-catalyzed cross-coupling reactions. These reactions are among the most powerful methods for forming carbon-carbon and carbon-heteroatom bonds in modern organic synthesis. Halogenated aromatic compounds are common substrates for these transformations. nih.gov

A wide array of cross-coupling reactions can be envisioned for this scaffold, including:

Suzuki-Miyaura Coupling: Reaction with boronic acids or esters to form C-C bonds (arylation, alkylation).

Stille Coupling: Reaction with organostannanes to form C-C bonds.

Heck Coupling: Reaction with alkenes to form C-C bonds and introduce vinyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to form C-C bonds and introduce alkynyl groups.

Buchwald-Hartwig Amination: Reaction with amines to form C-N bonds.

Fukuyama Coupling: Reaction with thioesters to form ketones.

The ability to selectively activate one C-Cl bond over the other, or to perform a double coupling, allows for the systematic and controlled construction of complex molecules. This makes the this compound a valuable building block for combinatorial chemistry and drug discovery. nih.govacs.org

Synthesis of Fused Heterocyclic Systems Incorporating the Dihydroindole Core

The 2,3-dihydro-1H-indole nucleus can serve as a foundational structure for the synthesis of more complex, polycyclic heterocyclic systems. These fused systems are of significant interest due to their prevalence in natural products and pharmacologically active compounds. unibo.it

Strategies for constructing fused rings often involve an initial N-functionalization of the dihydroindole, followed by an intramolecular cyclization reaction. For example, attaching a suitable chain to the nitrogen atom can enable the formation of an additional ring. Gold- and silver-catalyzed intramolecular cyclizations are modern methods used to elaborate fused indole ring systems. nih.govunibo.it

Several classes of fused systems can be synthesized from indole or indoline precursors:

Oxazino-indoles: The synthesis of 3,4-dihydro-1H- nih.govacs.orgoxazino[4,3-a]indol-1-ones has been achieved through intramolecular condensation. nih.govunibo.it

Triazino-indoles: Reactions of isatin-N-acetylchloride with hydrazine (B178648) can be used to form cyclized researchgate.netnih.govacs.orgtriazino[4,3-a]indole derivatives. researchgate.net

Diazepino-indoles: Peri-annulated indoles such as 5,6-dihydro-1H- researchgate.netnih.govdiazepino[4,5,6-cd]indoles can be synthesized from donor-acceptor cyclopropanes. acs.org

Benzoimidazole-fused systems: A formylation of an oxazino-indolone at the C10 position using Vilsmeier-Haack conditions creates a carbaldehyde intermediate, which can then be reacted with diamines to form fused benzoimidazole structures. nih.gov

These examples demonstrate that the this compound core is a versatile platform for building a wide range of novel, fused heterocyclic architectures.

Design and Synthesis of Polycyclic Indole/Indoline Derivatives

The construction of polycyclic frameworks fused to the indole or indoline core is a significant area of synthetic chemistry, driven by the prevalence of such structures in biologically active natural products. nih.gov Strategies to build these systems often involve the dearomatization of the indole ring through cycloaddition reactions or the use of pre-functionalized precursors that undergo intramolecular cyclization. nih.gov

While direct derivatization of this compound into polycyclic systems is subject to specific substrate requirements, general methodologies for creating polycyclic indolines are well-established and applicable to substituted systems. One common approach involves the initial synthesis of a functionalized indole from a corresponding aniline (B41778) precursor. For instance, derivatives of 2,3-dichloroaniline (B127971) can be reacted with terminal alkynes using a palladium catalyst in a Sonogashira cross-coupling reaction, followed by cyclization to produce 4-chloroindoles. mdpi.com This highlights a pathway to chlorinated indoles that can serve as substrates for further annulation reactions.

Once the substituted indole or indoline ring is formed, several catalytic methods can be employed to build additional rings:

Palladium-Catalyzed Cycloadditions: Palladium catalysis is a powerful tool for dearomatization/cycloaddition reactions. For example, nitroindoles can react with vinylcyclopropanes in a [3+2] cycloaddition to yield tricyclic indolines. researchgate.net

Gold-Catalyzed Cycloadditions: Gold catalysts can facilitate highly stereoselective syntheses of polycyclic indolines, enabling the construction of multiple contiguous stereocenters under mild conditions. rsc.org

Zinc-Catalyzed Cycloadditions: Lewis acids like Zinc(II) chloride can catalyze divergent syntheses through formal [3+2] and [4+2] cycloadditions of indoles with 1,2-diaza-1,3-dienes, where the reaction pathway can be controlled by the substitution pattern of the indole substrate. nih.gov

Friedel–Crafts Alkylation: Polycyclic indole derivatives can also be prepared in one-pot procedures via Friedel–Crafts reactions of functionalized pyrrol-2-ones with indoles, leading to structures with similarities to Ergot alkaloids. beilstein-journals.org

These strategies underscore the versatility of the indole core in constructing complex, multi-ring systems. The presence of chloro-substituents on the benzene ring of the indoline, as in this compound, influences the electronic properties of the system and can be leveraged to direct the regioselectivity of these cyclization reactions.

Table 1: General Strategies for the Synthesis of Polycyclic Indoline Derivatives This table is interactive. Click on the headers to sort.

| Strategy | Catalyst/Reagent | Reaction Type | Precursor Example | Polycyclic Product Type | Reference |

|---|---|---|---|---|---|

| Palladium-Catalyzed Annulation | Pd(OAc)₂ / DtBPF | syn-Diarylation | N-Substituted Indole | cis-2,3-Disubstituted Polycyclic Indoline | researchgate.net |

| Gold-Catalyzed Cycloaddition | Gold(I) Complex | Stereoselective Cycloaddition | Functionalized Indole | Oxabridged-Ring Polycyclic Indoline | rsc.org |

| Zinc-Catalyzed Cycloaddition | ZnCl₂ | [4+2] Cycloaddition | 2,3-Unsubstituted Indole | Pyridazino[3,4-b]indole | nih.gov |

| Friedel–Crafts Alkylation | Acid Catalyst | Intramolecular Alkylation | γ-Hydroxybutyrolactam + Indole | Pyrrol-2-one Fused Indole | beilstein-journals.org |

| Palladium-Catalyzed Cascade | Pd/Norbornene | Heck/C-H Activation/Amination | Iodoarene + Amine | N-Alkylindoline | exaly.com |

Generation of Schiff Base Derivatives from Dihydroindole Precursors

Schiff bases are compounds containing an azomethine or imine group (-C=N-) and are typically formed through the condensation of a primary amine with an aldehyde or ketone. juniperpublishers.com These compounds are versatile ligands in coordination chemistry and are studied for a wide range of biological applications. juniperpublishers.comcymitquimica.com

In the context of the indole family, a common and effective precursor for the synthesis of Schiff bases is 1H-indole-2,3-dione, also known as isatin (B1672199). The ketone carbonyl group at the C-3 position of the isatin ring is reactive towards nucleophilic attack by primary amines, leading to the formation of a C=N bond. bjbs.com.br For the specific derivatization of the 4,5-dichloroindole (B179347) core, the corresponding 4,5-dichloro-1H-indole-2,3-dione (4,5-dichloroisatin) is the logical starting material. This compound is commercially available and serves as a key intermediate. sigmaaldrich.com

The synthesis is typically a straightforward condensation reaction, often catalyzed by a few drops of glacial acetic acid and carried out in a solvent like ethanol (B145695) under reflux conditions. orientjchem.org The reaction involves the nucleophilic addition of the primary amine to the C3-carbonyl of the 4,5-dichloroisatin (B161661), forming a hemiaminal intermediate, which then dehydrates to yield the final Schiff base product. juniperpublishers.com A wide variety of aromatic and aliphatic primary amines can be used, allowing for the generation of a diverse library of Schiff base derivatives.

For instance, the reaction of 4,5-dichloro-1H-indole-2,3-dione with substituted anilines would yield 3-(arylimino)-4,5-dichloroindolin-2-one derivatives. The general reaction is depicted below:

Reaction Scheme: Synthesis of Schiff Bases from 4,5-Dichloro-1H-indole-2,3-dione

Figure 1: General reaction for the synthesis of Schiff base derivatives from 4,5-dichloro-1H-indole-2,3-dione and a primary amine.

The resulting Schiff bases can be characterized by various spectroscopic methods. The formation of the imine bond is typically confirmed by the appearance of a characteristic C=N stretching vibration in the infrared (IR) spectrum. bjbs.com.br

Table 2: Examples of Schiff Base Derivatives from 4,5-Dichloro-1H-indole-2,3-dione This table is interactive. You can filter the data by entering text in the search box.

| Reactant Amine | Chemical Name | Resulting Schiff Base | Chemical Name |

|---|---|---|---|

| Aniline | Aniline |  |

4,5-Dichloro-3-(phenylimino)indolin-2-one |

| 4-Bromoaniline | 4-Bromoaniline |  |

3-((4-Bromophenyl)imino)-4,5-dichloroindolin-2-one |

| 2,4-Dimethylaniline | 2,4-Dimethylaniline |  |

4,5-Dichloro-3-((2,4-dimethylphenyl)imino)indolin-2-one |

| Benzylamine | Benzylamine |  |

3-(Benzylimino)-4,5-dichloroindolin-2-one |

| Ethanolamine | 2-Aminoethanol |  |

4,5-Dichloro-3-((2-hydroxyethyl)imino)indolin-2-one |

Spectroscopic Characterization Methodologies for 4,5 Dichloro 2,3 Dihydro 1h Indole and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone in the structural analysis of organic molecules, offering unparalleled insight into the connectivity and environment of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) for Proton Environments

¹H NMR spectroscopy is instrumental in defining the number, connectivity, and chemical environment of protons within a molecule. For derivatives of 4,5-dichloro-2,3-dihydro-1H-indole, the deshielding effect of the chlorine substituents shifts the aromatic protons downfield, typically observed in the range of 7.0–7.5 ppm. The protons on the dihydro-indole ring system also exhibit characteristic chemical shifts. For instance, in N-carbomethoxylated indole (B1671886) derivatives, dynamic processes due to hindered rotation around the N-C carbamate (B1207046) bond can lead to the broadening of signals for protons near the carbamate group, such as H-7. scielo.org.mx

The coupling patterns (spin-spin splitting) between adjacent protons provide valuable information about the substitution pattern on the aromatic ring. For example, the coupling constants can help distinguish between different positional isomers.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) and APT ¹³C NMR for Carbon Skeleton Assignment

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework. The chemical shifts of carbon atoms are sensitive to their hybridization and the electronic effects of neighboring atoms. In chloro-substituted indoles, the carbons bearing the chlorine atoms typically resonate in the range of approximately 125–135 ppm.

Attached Proton Test (APT) or similar spectral editing techniques are invaluable for differentiating between methyl (CH₃), methylene (B1212753) (CH₂), methine (CH), and quaternary carbons. researchgate.netsemanticscholar.org This information, combined with ¹H NMR data, allows for the unambiguous assignment of the carbon skeleton. For example, in some indole derivatives, APT sequences have been used to distinguish methine and methyl carbon signals from those of methylene and quaternary carbons. semanticscholar.org

Table 1: Representative ¹H and ¹³C NMR Data for Indole Derivatives

| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Reference |

|---|---|---|---|

| 5-Chloro-3-methyl-1H-indole | 7.91 (s, 1H), 7.57 (d, J = 1.8 Hz, 1H), 7.27 (d, J = 8.5 Hz, 1H), 7.16 (dd, J = 8.6, 2.0 Hz, 1H), 7.01 (s, 1H), 2.32 (d, J = 0.7 Hz, 3H) | 134.69, 129.55, 125.00, 123.09, 122.23, 118.52, 112.01, 111.68, 9.63 | rsc.org |

| 6-Bromo-2,3-dichloro-1H-indole | 8.15 (brs, 1H), 7.47 (d, J = 1.4 Hz, 1H), 7.42 (d, J = 8.5 Hz, 1H), 7.33 (dd, J = 8.5, 1.5 Hz, 1H) | 133.7, 124.6, 124.5, 120.7, 119.2, 117.0, 113.8, 104.2 |

Advanced NMR Techniques (e.g., 2D NMR, ¹⁵N CP/MAS NMR)

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing the complete connectivity of the molecule. COSY spectra reveal proton-proton coupling networks, while HMBC spectra show correlations between protons and carbons over two or three bonds, aiding in the assembly of the molecular structure. researchgate.net

For nitrogen-containing heterocycles like indoles, ¹⁵N NMR can provide direct information about the nitrogen environment. Solid-state ¹⁵N Cross-Polarization Magic Angle Spinning (CP/MAS) NMR has been used to study the tautomerism and hydrogen bonding in related heterocyclic systems. researchgate.net This technique can be particularly useful for determining the position of protonation on nitrogen atoms in salts of these compounds. researchgate.net

Vibrational Spectroscopy

Fourier Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification

FT-IR spectroscopy is a rapid and powerful tool for identifying the functional groups present in a molecule. The N-H stretching vibration in the indole ring typically appears in the region of 3200-3500 cm⁻¹. researchgate.net C-H stretching vibrations from the aromatic and aliphatic portions of the molecule are also readily identified. researchgate.net The C=C stretching vibrations of the aromatic ring give rise to characteristic bands in the 1400-1600 cm⁻¹ region. The presence of substituents on the indole ring can influence the exact position and intensity of these bands. For instance, the FT-IR spectra of various indole derivatives have been used to confirm the presence of specific functional groups and to support structural assignments made by other spectroscopic methods. researchgate.netbohrium.com

Fourier Transform Raman (FT-Raman) Spectroscopy for Molecular Vibrations

FT-Raman spectroscopy provides complementary information to FT-IR. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is particularly effective for non-polar bonds and symmetric vibrations. The aromatic ring vibrations in indole derivatives are often strong in the Raman spectrum. The combination of FT-IR and FT-Raman data allows for a more complete vibrational analysis of the molecule. researchgate.netresearchgate.net Theoretical calculations, such as Density Functional Theory (DFT), are often employed in conjunction with experimental FT-IR and FT-Raman spectra to achieve a detailed assignment of the observed vibrational modes. researchgate.netresearchgate.net

Mass Spectrometry Techniques

Mass spectrometry serves as a cornerstone for the characterization of indoline (B122111) derivatives, offering high sensitivity and specificity for determining molecular weights and identifying unknown compounds within a mixture.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental composition of newly synthesized derivatives of this compound. By measuring the mass-to-charge ratio (m/z) with high accuracy, HRMS allows for the calculation of the exact molecular formula, a critical step in structural verification. For instance, the structures of various complex indole derivatives, including those with halogen substitutions, have been unequivocally confirmed through techniques like HRMS. nih.govrsc.org This method is often used alongside other spectroscopic techniques like NMR and IR spectroscopy to provide a comprehensive structural analysis. nih.govrsc.orgresearchgate.net In the study of a (2,3-dihydro-1H-indol-5-ylmethyl)amine derivative, HRMS (ESI-TOF) was used to find the exact mass, with a calculated value of 149.1073 found for [M+H]+. researchgate.net Similarly, HRMS analysis of a 5-chlorospiro[indoline-3,7'-pyrano[3,2-c:5,6-c']dichromene]-2,6',8'-trione derivative helped in its characterization. eurjchem.com

Table 1: Illustrative HRMS Data for Indoline Derivatives

| Compound | Calculated m/z | Found m/z | Molecular Formula | Reference |

|---|---|---|---|---|

| (2,3-dihydro-1H-indol-5-ylmethyl)amine | 149.1073 ([M+H]+) | --- | C9H13N2 | researchgate.net |

| (Z)-5-Chloro-3-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)indolin-2-one | 300.9064 ([M-H]-) | 300.9063 | C10H4Cl2N2OS2 | mdpi.com |

| (Z)-5-Bromo-3-(4-chloro-5H-1,2,3-dithiazol-5-ylidene)indolin-2-one | 346.8715 ([M+H]+) | 346.8715 | C10H4BrClN2OS2 | mdpi.com |

| (Z)-3-(4-Chloro-5H-1,2,3-dithiazol-5-ylidene)-5-nitroindolin-2-one | 311.9304 ([M-H]-) | 311.9304 | C10H4ClN3O3S2 | mdpi.com |

This table is for illustrative purposes and data may not correspond to this compound itself.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is routinely employed to assess the purity of this compound and its derivatives and to identify components in a mixture. The sample is first vaporized and separated based on volatility and interaction with the GC column. Subsequently, the separated components are introduced into the mass spectrometer, where they are ionized and fragmented, generating a unique mass spectrum for each compound. amazonaws.com

The interpretation of these mass spectra is often facilitated by comparing them against established spectral libraries, such as the National Institute of Standards and Technology (NIST) database. scholarsresearchlibrary.comijarbs.com This allows for the confident identification of known compounds and the tentative identification of unknown ones. GC-MS has been successfully used to identify a wide range of phytochemicals, including indole alkaloids, in plant extracts. scholarsresearchlibrary.comnotulaebotanicae.ronjse.org.ng For example, a study on Alysicarpus monilifer identified 156 phytochemical compounds using GC-MS. scholarsresearchlibrary.com The technique is also valuable in analyzing reaction mixtures to monitor progress and identify byproducts. researchgate.net

Electronic Absorption Spectroscopy (UV-Vis)

UV-Visible spectroscopy probes the electronic transitions within a molecule, providing information about conjugation and the presence of chromophores.

Analysis of Electronic Transitions and Conjugation Patterns

The electronic absorption spectra of indole derivatives are characterized by absorption bands in the UV region, typically between 200 and 400 nm. core.ac.ukmsu.edu These absorptions arise from π → π* transitions within the aromatic indole ring system. The position and intensity of these bands are sensitive to the nature and position of substituents on the indole ring.

For instance, the introduction of chloro substituents on the benzene (B151609) ring of the 2,3-dihydro-1H-indole core can cause shifts in the absorption maxima. The extent of conjugation in the molecule significantly influences the wavelength of maximum absorption (λmax). core.ac.uk In some instances, the electronic spectra of indole derivatives have been studied in various solvents to understand the effect of solvent polarity on the electronic transitions. core.ac.ukphyschemres.org Theoretical calculations, such as time-dependent density functional theory (TD-DFT), are also employed to complement experimental UV-Vis data and provide a deeper understanding of the electronic structure. physchemres.org

Table 2: Representative UV-Vis Absorption Data for Indole Derivatives

| Compound/Derivative Type | Solvent | λmax (nm) | Type of Transition | Reference |

|---|---|---|---|---|

| 5-Bromoindole | Cyclohexane | ~270, ~280, ~290 | π → π* | core.ac.uk |

| 5-Bromoindole | Ethanol (B145695) | ~275, ~285, ~295 | π → π* | core.ac.uk |

| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | Dichloromethane (B109758) | ~250, ~350 | π → π* | physchemres.org |

| (3,5-Diphenyl-4,5-dihydro-1H-pyrazol-1-yl)(phenyl)methanone | Dimethyl sulfoxide | ~255, ~355 | π → π* | physchemres.org |

This table provides illustrative examples and the specific absorption maxima for this compound may differ.

X-ray Crystallography

X-ray crystallography stands as the definitive method for determining the precise three-dimensional structure of crystalline compounds.

Single-Crystal X-ray Diffraction for Definitive Structural and Stereochemical Determination

The crystal structure reveals detailed information about intermolecular interactions, such as hydrogen bonding and π-π stacking, which govern the packing of molecules in the solid state. researchgate.net For example, the crystal structure of a 5-chloroisatin (B99725) derivative was stabilized by O-H···O, N-H···O, and C-H···O interactions. eurjchem.com The data obtained from X-ray crystallography, including unit cell dimensions and space group, provides a complete and unequivocal picture of the molecule's architecture. mdpi.comresearchgate.netresearchgate.net

Table 3: Example Crystallographic Data for an Indole-Related Derivative

| Parameter | Value |

|---|---|

| Compound | 4,7-Dichloro-1H-indole-2,3-dione |

| Crystal System | Near-planar molecule |

| Space Group | --- |

| a (Å) | --- |

| b (Å) | --- |

| c (Å) | --- |

| α (°) | --- |

| β (°) | --- |

| γ (°) | --- |

| Reference | researchgate.net |

Specific crystallographic data for this compound would require experimental determination.

Crystallographic Refinement Procedures (e.g., SHELXL)

Crystallographic refinement is a critical final step in the determination of a crystal structure. This process involves the optimization of a structural model to achieve the best possible agreement with the experimentally observed diffraction data. For this compound and its derivatives, as with other small organic molecules, this refinement is typically performed using specialized software that employs a least-squares minimization algorithm. The goal is to refine atomic parameters—such as coordinates, site occupancies, and atomic displacement parameters (ADPs)—to minimize the difference between the structure factors calculated from the model (Fc) and those observed from the X-ray diffraction experiment (Fo).

The quality of the agreement between the crystallographic model and the experimental data is assessed using several metrics, most notably the crystallographic R-factors. The conventional R-factor (R1) is based on the magnitudes of the structure factors (F), while the weighted R-factor (wR2) and Goodness-of-Fit (S) are based on the squared intensities (F²). nih.gov Modern refinement programs almost universally refine against F² data because this method includes all measured reflections, including those with zero or negative intensities, providing a more robust and unbiased result. okstate.edu

A prominent and widely utilized program for the refinement of small-molecule crystal structures is SHELXL. nih.gov SHELXL is adept at handling a wide range of crystallographic challenges, including disorder, twinning, and the determination of absolute structure. okstate.edu The refinement process in SHELXL is guided by an instruction file (.ins) that contains the initial atomic coordinates, symmetry information, and various commands that control the refinement strategy. okstate.edu The program refines the structural model through multiple cycles of least-squares fitting, updating the atomic parameters in each cycle to improve the fit to the diffraction data. okstate.edu The results, including the refined parameters and goodness-of-fit indicators, are written to a results file (.res). nih.gov

For derivatives of this compound, the refinement procedure would typically involve several key steps. After an initial structure solution is obtained, all non-hydrogen atoms are generally refined with anisotropic displacement parameters, which model the thermal motion of the atoms as ellipsoids rather than simple spheres. researchgate.net Hydrogen atoms are often placed in geometrically calculated positions and refined using a "riding model," where their positions are geometrically dependent on the parent atom to which they are bonded. nih.govresearchgate.net In some cases, hydrogen atoms, particularly those involved in hydrogen bonding, can be located in the difference Fourier map and refined isotropically. nih.gov

The final output of a successful refinement using a program like SHELXL is a Crystallographic Information File (CIF). nih.govnih.gov This standardized file format is essential for the publication and deposition of crystal structures in databases, as it contains a comprehensive record of the crystallographic experiment and the refined structural model, including cell parameters, atomic coordinates, bond lengths, angles, and the refinement statistics. nih.gov

Detailed Research Findings

Detailed crystallographic data for a related compound, [2-(4,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-ylidene)-3-oxopropanenitrile], provides a specific example of the refinement process using SHELXL97. nih.gov The structure was solved using direct methods with SHELXS97 and refined by full-matrix least-squares on F². nih.gov

In this refinement, hydrogen atoms bonded to carbon were treated with a riding model. nih.gov The hydrogen atom attached to the indole nitrogen (N1), however, was located from a difference Fourier map and its position was refined isotropically. nih.gov The final refinement statistics indicated a high-quality structural model. nih.gov

The key parameters from the refinement of this dichlorinated dihydroindole derivative are summarized in the table below.

Table 1: Interactive Crystallographic Refinement Data

This table presents the crystallographic refinement parameters for [2-(4,7-Dichloro-3,3-dimethyl-2,3-dihydro-1H-indol-2-ylidene)-3-oxopropanenitrile]. nih.gov

| Parameter | Value | Description |

| R[F² > 2σ(F²)] | 0.046 | The conventional R-factor for reflections with intensity greater than twice the standard deviation. |

| wR(F²) | 0.127 | The weighted R-factor based on all squared intensity data. |

| S (Goodness-of-Fit) | 1.05 | A measure of the quality of the fit; a value close to 1 indicates a good fit. |

| Reflections | 2268 | The total number of independent reflections used in the refinement. |

| Parameters | 169 | The number of parameters refined in the model. |

| Δρmax (e Å⁻³) | 0.37 | The maximum peak in the final difference electron density map. |

| Δρmin (e Å⁻³) | -0.33 | The minimum trough in the final difference electron density map. |

4,5 Dichloro 2,3 Dihydro 1h Indole As a Strategic Synthetic Building Block in Organic Chemistry

Precursor in the Synthesis of Complex Organic Molecules

The unique structural features of 4,5-dichloro-2,3-dihydro-1H-indole make it a strategic starting material for the synthesis of more intricate organic molecules. The indole (B1671886) core is a common motif in a vast array of biologically active compounds and natural products. ontosight.aiwikipedia.org The chlorine substituents on the benzene (B151609) ring of this compound can be strategically utilized or modified during a synthetic sequence, allowing for the construction of complex molecular architectures.

For instance, the related compound, 4,5-dichloroisatin (B161661) (4,5-dichloro-1H-indole-2,3-dione), serves as a key intermediate in the synthesis of Lamotrigine analogs. arkat-usa.org This highlights how the dichlorinated indole scaffold can be a crucial precursor for pharmacologically relevant molecules. The synthesis of such complex molecules often involves multiple steps where the indole nucleus is progressively functionalized. nih.gov

Scaffold for Diversification and Creation of Novel Chemical Entities

The this compound core provides a robust scaffold that can be readily modified to generate libraries of novel chemical entities. The presence of the amine and the aromatic ring allows for a variety of chemical reactions, leading to diverse derivatives. This process of diversification is central to drug discovery and materials science, where new molecules with unique properties are constantly sought.

The indole ring system itself is considered a "privileged scaffold" in medicinal chemistry due to its ability to bind to a wide range of biological targets. arkat-usa.org By starting with the 4,5-dichloro-substituted indoline (B122111), chemists can introduce various functional groups through reactions such as N-alkylation, N-acylation, and electrophilic aromatic substitution (although the chlorine atoms are deactivating, they direct substitution to specific positions). This allows for the systematic exploration of the chemical space around the core scaffold, leading to the discovery of new compounds with potentially enhanced biological activities. For example, the synthesis of novel indole-1,2,4-triazole-based acetamides has been shown to yield compounds with significant anti-cancer properties. nih.gov

Integration into Multistep Synthesis Pathways for Advanced Intermediates

In the realm of complex organic synthesis, the construction of a target molecule is often a lengthy process involving numerous steps. This compound and its derivatives can be seamlessly integrated into these multistep pathways to generate advanced chemical intermediates. chembuyersguide.com These intermediates are molecules that are themselves complex and require several synthetic steps to prepare, but serve as crucial precursors for the final target.

The reactivity of the indole nucleus can be modulated by the chlorine substituents, allowing for selective transformations at different stages of a synthesis. For example, the chlorine atoms can act as blocking groups, directing other reactions to specific positions on the molecule. They can also serve as handles for cross-coupling reactions, enabling the formation of new carbon-carbon or carbon-heteroatom bonds, a cornerstone of modern organic synthesis. The synthesis of complex indole derivatives often involves the protection and deprotection of the indole nitrogen, further highlighting the stepwise nature of these synthetic routes. organic-chemistry.org

Role in Developing New Synthetic Methodologies and Chemical Reactions

The study of the reactivity of this compound and related compounds can lead to the development of new synthetic methodologies and a deeper understanding of chemical reactions. The electronic effects of the two chlorine atoms on the indole ring can influence the regioselectivity and stereoselectivity of various transformations.

For example, the dehydrogenation of indolines to indoles is a fundamental transformation, and studying this reaction with substituted indolines like the 4,5-dichloro derivative can provide insights into the reaction mechanism and help in the development of milder and more efficient protocols. scispace.com Furthermore, the unique reactivity of halogenated indoles can be exploited to design novel cascade reactions, where multiple bonds are formed in a single operation, leading to a more efficient synthesis of complex molecules. researchgate.net The exploration of reactions involving this and similar building blocks contributes to the ever-expanding toolbox of synthetic organic chemists.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.